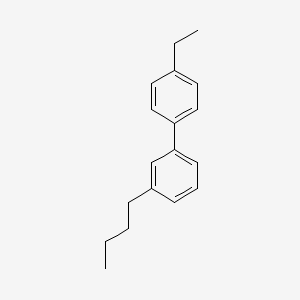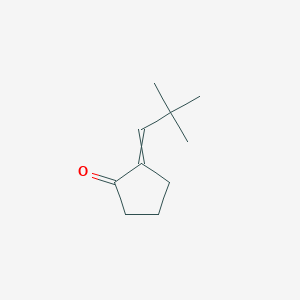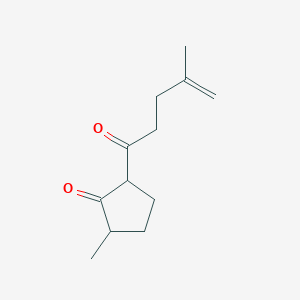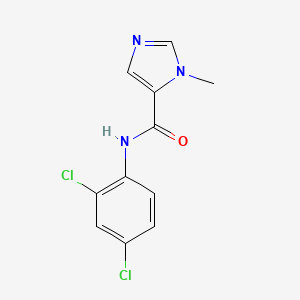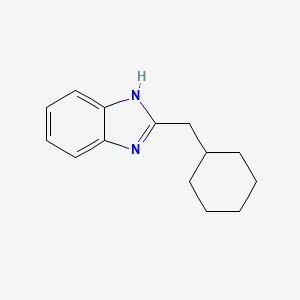![molecular formula C14H16O3 B14338566 Ethyl 2-[(2-formylphenyl)methylidene]butanoate CAS No. 108700-09-0](/img/structure/B14338566.png)
Ethyl 2-[(2-formylphenyl)methylidene]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-formylphenyl)methylidene]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a formyl group attached to a phenyl ring, making it a subject of interest in various chemical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-formylphenyl)methylidene]butanoate typically involves the reaction of an acid chloride with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with ethanol under acidic conditions . Another approach involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where carboxylic acids and alcohols are reacted in the presence of acid catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(2-formylphenyl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary alcohols.
Substitution: Produces substituted aromatic compounds.
Applications De Recherche Scientifique
Ethyl 2-[(2-formylphenyl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-[(2-formylphenyl)methylidene]butanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to produce carboxylic acids and alcohols. These reactions are facilitated by specific enzymes and catalysts, which help in the conversion of the compound into its active forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, similar to ethyl 2-[(2-formylphenyl)methylidene]butanoate in structure.
Uniqueness
This compound is unique due to the presence of both a formyl group and an ester group attached to a phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
108700-09-0 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
ethyl 2-[(2-formylphenyl)methylidene]butanoate |
InChI |
InChI=1S/C14H16O3/c1-3-11(14(16)17-4-2)9-12-7-5-6-8-13(12)10-15/h5-10H,3-4H2,1-2H3 |
Clé InChI |
IJPXGTYIRQDKNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=CC=CC=C1C=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


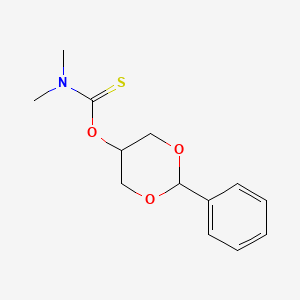
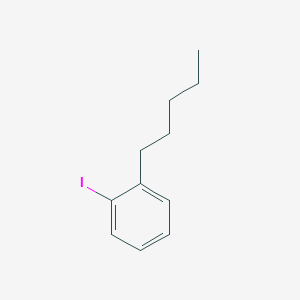

![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
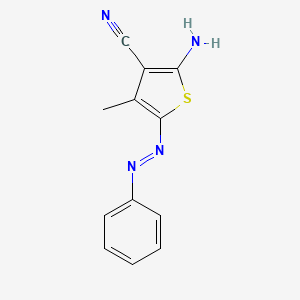
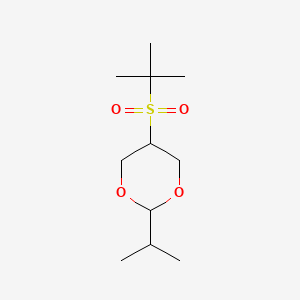
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)

